

Technical Guide: CAS 1206-37-7 (Probenecid Dimethyl Analog)

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Compound of Interest

Compound Name: 4-(Dimethylsulfamoyl)-3-methylbenzoic acid
CAS No.: 1346608-93-2
Cat. No.: B2815071

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4-(N,N-Dimethylsulfamoyl)benzoic Acid: Synthesis, SAR, and Impurity Profiling

Part 1: Chemical Identity & Significance

CAS 1206-37-7, chemically known as 4-(N,N-Dimethylsulfamoyl)benzoic acid, serves a dual role in pharmaceutical chemistry: as a distinct structural analog for Structure-Activity Relationship (SAR) studies of sulfonamides and as a critical reference standard (Impurity 1) for the quality control of Probenecid.^{[1][2]}

While Probenecid (4-(dipropylsulfamoyl)benzoic acid) is the clinically established uricosuric agent used to treat gout and extend the half-life of beta-lactam antibiotics, the dimethyl analog (CAS 1206-37-7) represents a lower-lipophilicity variant. Its presence is strictly regulated in drug substances as it indicates specific synthetic byproducts or starting material contamination.

Physicochemical Profile

Property	Specification
Chemical Name	4-(N,N-Dimethylsulfamoyl)benzoic acid
CAS Number	1206-37-7
Molecular Formula	C ₉ H ₁₁ NO ₄ S
Molecular Weight	229.25 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Calculated)	~3.4 (Carboxylic acid), ~10.5 (Sulfonamide)
Role	Probenecid Impurity (EP/USP), Synthetic Intermediate

Part 2: Synthesis & Manufacturing Protocols

The synthesis of CAS 1206-37-7 follows a nucleophilic substitution pathway typical of sulfonamide formation. This protocol is essential for generating high-purity reference standards for HPLC calibration.

Core Synthesis Workflow

The reaction involves the sulfamoylation of 4-(chlorosulfonyl)benzoic acid with dimethylamine. Unlike Probenecid, which uses dipropylamine, this reaction is faster due to the lower steric hindrance of the dimethylamine nucleophile.

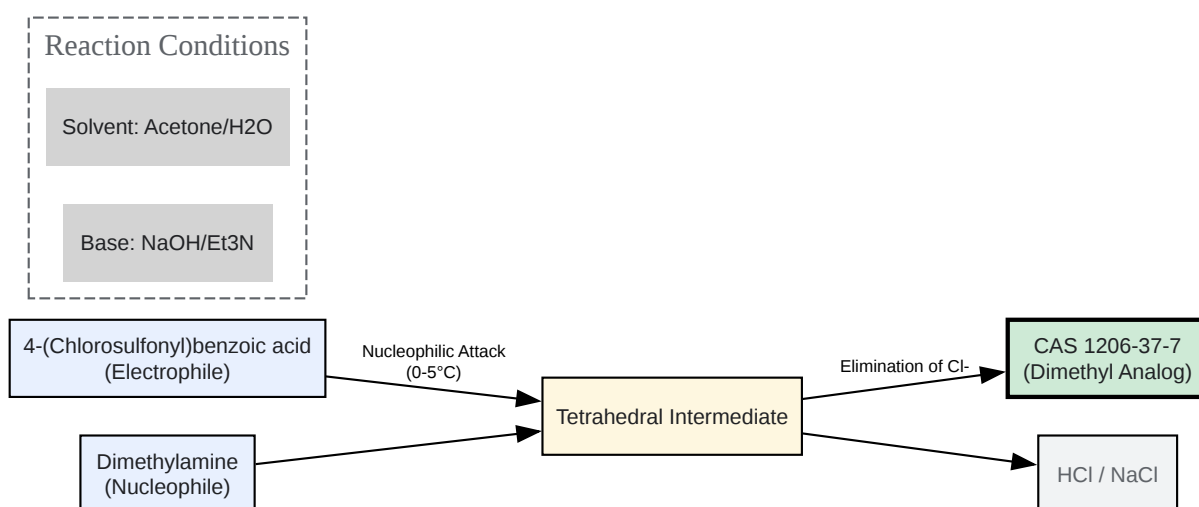
Reagents:

- Substrate: 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9).
- Nucleophile: Dimethylamine (40% aq. solution or hydrochloride salt).[3]
- Base: Sodium Hydroxide (NaOH) or Triethylamine (Et₃N).
- Solvent: Water/Acetone mixture or Dichloromethane (DCM).

Step-by-Step Protocol:

- Activation: Dissolve 0.1 mol of 4-(chlorosulfonyl)benzoic acid in 100 mL of acetone/water (1:1) at 0–5°C.
- Nucleophilic Attack: Dropwise add 0.25 mol of dimethylamine (excess required to scavenge HCl) while maintaining temperature <10°C.
 - Note: If using the hydrochloride salt of dimethylamine, add 2.2 equivalents of NaOH to liberate the free base in situ.
- Reaction: Stir the mixture at room temperature (25°C) for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
- Work-up: Acidify the solution to pH 2.0 using 1N HCl. The product, 4-(N,N-dimethylsulfamoyl)benzoic acid, will precipitate as a white solid.
- Purification: Filter the precipitate and wash with cold water. Recrystallize from ethanol/water to achieve >99% purity.

Synthesis Logic Diagram (DOT)



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Caption: Nucleophilic substitution pathway for the synthesis of CAS 1206-37-7 from sulfonyl chloride precursors.

Part 3: Structure-Activity Relationship (SAR) & Analogs

CAS 1206-37-7 is the direct "lower homolog" of Probenecid. Understanding the difference between the Dimethyl (1206-37-7) and Dipropyl (Probenecid) moieties is crucial for medicinal chemistry.

The Lipophilicity Factor

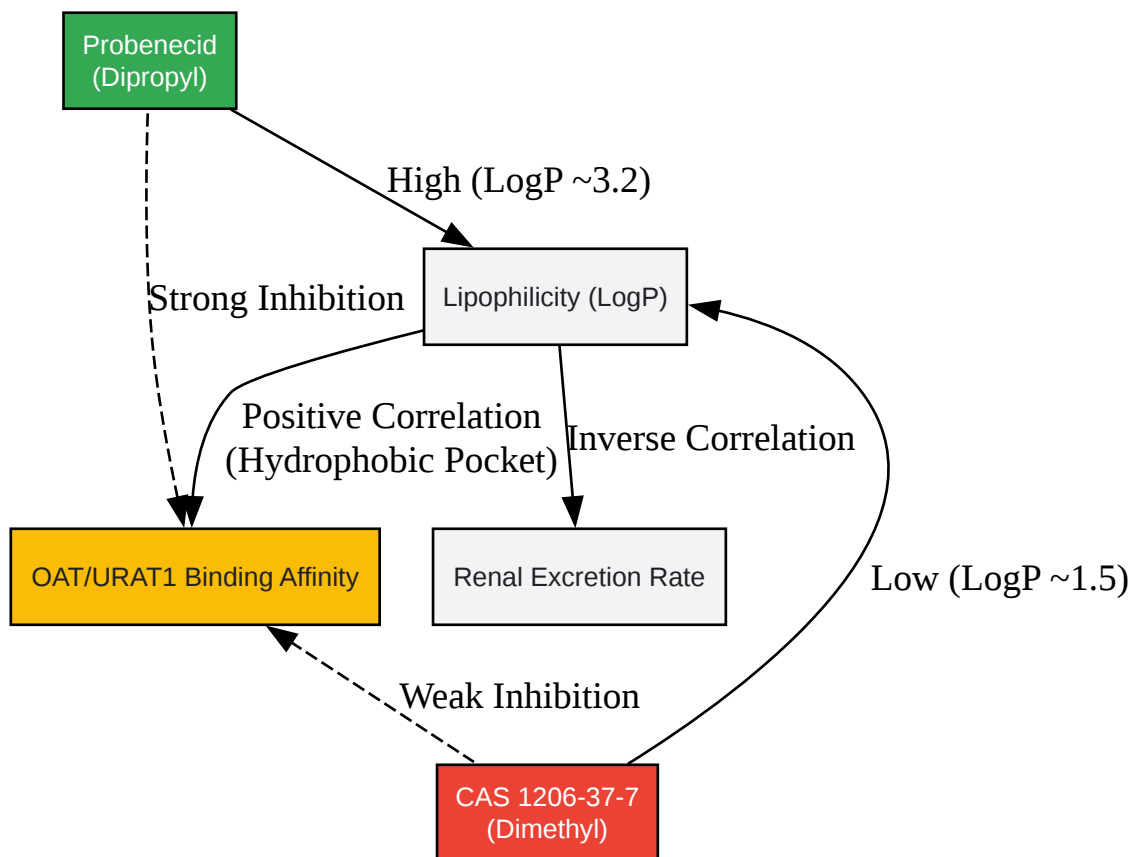
Probenecid functions by inhibiting Organic Anion Transporters (OAT1, OAT3) and URAT1 in the renal proximal tubule.

- Probenecid (Dipropyl): The propyl chains provide optimal lipophilicity (LogP ~3.2), allowing the molecule to penetrate the lipid bilayer and interact with the hydrophobic pocket of the transporter.
- CAS 1206-37-7 (Dimethyl): The methyl groups are significantly less lipophilic (LogP ~1.5). This reduced hydrophobicity typically results in lower affinity for OAT transporters and faster renal clearance, making it less effective as a drug but an excellent marker for structure-activity studies.

Comparative Analog Table

Compound	CAS No.[4][5]	R-Group Substituent	LogP (Approx)	Primary Application
Probenecid	57-66-9	-N(CH ₂ CH ₂ CH ₃) ₂	3.21	Uricosuric Drug (API)
CAS 1206-37-7	1206-37-7	-N(CH ₃) ₂	1.52	Impurity Standard / SAR Analog
Mono-propyl Analog	34539-65-6	-NH(CH ₂ CH ₂ CH ₃)	2.1	Metabolite / Impurity
Sulfonamide Parent	138-41-0	-NH ₂	0.6	Synthetic Precursor

SAR Logic Diagram (DOT)



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Caption: Structure-Activity Relationship illustrating how alkyl chain length affects lipophilicity and transporter inhibition.

Part 4: Analytical Protocols (Impurity Profiling)

In drug development, CAS 1206-37-7 is monitored as Impurity 1 (or Impurity A/B depending on the monograph) in Probenecid API.

HPLC Method for Detection

To ensure Probenecid purity, the following HPLC method separates the dimethyl analog (1206-37-7) from the active pharmaceutical ingredient (API).

- Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 μ m).

- Mobile Phase A: Phosphate Buffer pH 3.0 (Acidic pH suppresses ionization of the carboxylic acid, improving retention).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-5 min: 15% B (Isocratic)
 - 5-20 min: 15% -> 60% B (Linear Gradient)
 - 20-25 min: 60% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Retention:
 - CAS 1206-37-7 (More polar) elutes earlier (approx. 6-8 min).
 - Probenecid (Less polar) elutes later (approx. 12-15 min).

References

- European Pharmacopoeia (Ph. Eur.). Probenecid Monograph: Impurity Standards. Strasbourg: Council of Europe. Available at: [\[Link\]](#)
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- Cunningham, R. F., et al. (1981). Pharmacokinetics of Probenecid and its Metabolites. Clinical Pharmacokinetics. Available at: [\[Link\]](#)

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Sources

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- [2. Probenecid Impurity 1 - SRIRAMCHEM \[sriramchem.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
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